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Cat. No.: B102195 Get Quote

Introduction

2-Iodo-1,3-dimethoxybenzene is a versatile organic building block with the chemical formula

C₈H₉IO₂. It presents as a white to yellow crystalline solid with a melting point of 105-106°C. As

an aryl iodide, it serves as a crucial intermediate in the synthesis of a wide array of complex

organic molecules, including pharmaceuticals, dyes, and agrochemicals. The reactivity of the

carbon-iodine (C-I) bond makes it an excellent substrate for various transition metal-catalyzed

cross-coupling reactions. The C-I bond's lower dissociation energy compared to other carbon-

halogen bonds facilitates the rate-determining oxidative addition step in many catalytic cycles,

making iodo-substituted arenes highly reactive.[1]

This document provides detailed application notes and experimental protocols for the use of 2-
iodo-1,3-dimethoxybenzene in several key synthetic transformations, including Suzuki-

Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as in the synthesis of

dibenzofuran scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between organoboron compounds and organic halides.[1]

This palladium-catalyzed reaction is widely used in the pharmaceutical and materials science

industries to construct biaryl structures, which are common motifs in biologically active

compounds.[2] 2-Iodo-1,3-dimethoxybenzene is an ideal substrate for this reaction due to the

high reactivity of the C-I bond.[1]
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Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include

the oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with a boronic

acid (activated by a base), and subsequent reductive elimination to yield the biaryl product and

regenerate the Pd(0) catalyst.[2]

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition

[label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4",

fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(I)Ln", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=solid,

fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)(Ar')Ln",

fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination

[label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4",

fontcolor="#202124"]; product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853",

fontcolor="#FFFFFF"]; reactants [label="Ar-I +\nAr'-B(OH)₂", shape=plaintext,

fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [color="#5F6368"]; reactants -> oxidative_addition

[color="#5F6368"]; oxidative_addition -> pd2_complex [color="#5F6368"]; pd2_complex ->

transmetalation [color="#5F6368"]; base -> transmetalation [color="#5F6368"]; transmetalation

-> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> reductive_elimination [color="#5F6368"];

reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label="

Catalyst\nRegeneration", fontcolor="#202124", color="#5F6368"]; } tcaption { label = "Catalytic

cycle of the Suzuki-Miyaura cross-coupling reaction."; fontname = "Arial"; fontsize = 10;

fontcolor = "#202124"; }

Data Presentation: Typical Suzuki-Miyaura Reaction
Conditions
The following table summarizes generalized conditions for the Suzuki-Miyaura coupling of aryl

iodides. These should serve as a starting point for optimization with 2-iodo-1,3-
dimethoxybenzene.
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Parameter Condition Notes Reference

Aryl Halide

2-Iodo-1,3-

dimethoxybenzene

(1.0 equiv.)

--- N/A

Boronic Acid
Arylboronic acid (1.2-

1.5 equiv.)
Can be varied. [2]

Catalyst

Pd(PPh₃)₄ (1-5 mol%)

or Pd(OAc)₂ (1-3

mol%)

Pd(PPh₃)₄ is common;

other catalysts/ligands

may be used.

Base

K₂CO₃, Na₂CO₃,

K₃PO₄, or Cs₂CO₃

(2.0-3.0 equiv.)

Base choice can

significantly impact

yield.

Solvent
Toluene/Ethanol/H₂O,

Dioxane/H₂O, or DMF

Degassed solvents

are crucial.
[1][3]

Temperature 80-110 °C
Reaction is typically

heated to reflux.
[1][2]

Reaction Time 12-24 hours
Monitor by TLC or

GC-MS.
[1]

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.[2][4]

Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar

and condenser, add 2-iodo-1,3-dimethoxybenzene (1.0 equiv.), the desired arylboronic acid

(1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0

equiv.).[1]

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times to ensure an oxygen-free environment.[2][4]

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system

(e.g., a 4:1 mixture of Toluene/Ethanol) via syringe.[1]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous

stirring.[3]

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.[2]

Workup:

Cool the reaction mixture to room temperature.[1]

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then

brine.[2]

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.[1]

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired biaryl compound.[1]

Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond

between a terminal alkyne and an aryl or vinyl halide.[5] It is typically co-catalyzed by palladium

and copper complexes.[6] Given their high reactivity, aryl iodides like 2-iodo-1,3-
dimethoxybenzene are excellent substrates, often enabling the reaction to proceed under mild

conditions, sometimes even at room temperature.[5] This reaction is invaluable for synthesizing

complex natural products and pharmaceuticals.[7]

Reaction Principle
The reaction involves a dual catalytic cycle. The palladium cycle begins with the oxidative

addition of the aryl iodide to the Pd(0) catalyst. Concurrently, the copper(I) salt reacts with the

terminal alkyne and a base to form a copper(I) acetylide intermediate. This intermediate then

undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive

elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][8]
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// Connecting edge cu_acetylide -> pd2_complex [label=" Transmetalation", lhead=cluster_pd,

color="#5F6368"]; pd2_complex -> pd2_alkyne [style=invis]; } tcaption { label = "Catalytic cycle

of the Sonogashira cross-coupling reaction."; fontname = "Arial"; fontsize = 10; fontcolor =

"#202124"; }

Data Presentation: Typical Sonogashira Reaction
Conditions
The table below outlines representative conditions for Sonogashira couplings.
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Parameter Condition Notes Reference

Aryl Halide

2-Iodo-1,3-

dimethoxybenzene

(1.0 equiv.)

--- N/A

Alkyne
Terminal Alkyne (1.1-

1.5 equiv.)
Can be varied. [5]

Pd Catalyst
Pd(PPh₃)₂Cl₂ (1-3

mol%) or Pd(OAc)₂

A variety of Pd(0) and

Pd(II) sources can be

used.

[5]

Cu Co-catalyst CuI (1-5 mol%)

Essential for the

classical Sonogashira

reaction.

[5]

Base

Triethylamine (TEA),

Diisopropylamine

(DIPA)

Amine base also often

serves as the solvent.
[5][6]

Solvent
THF, DMF, or the

amine base itself

Anhydrous and

anaerobic conditions

are typical.

[5][6]

Temperature
Room Temperature to

100 °C

Aryl iodides often

react at lower

temperatures.

[5]

Reaction Time 2-24 hours
Monitor by TLC or

GC-MS.
[5]

Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the coupling of aryl iodides.[5]

Preparation: To a dry Schlenk flask, add 2-iodo-1,3-dimethoxybenzene (1.0 equiv.), the

palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 3 mol%).

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or

Nitrogen) three times.
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Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g.,

triethylamine, 2.0 equiv.). Stir the mixture for 10-15 minutes.

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

Reaction: Stir the reaction at the appropriate temperature (starting at room temperature for

aryl iodides) and monitor its progress by TLC.

Workup:

Once complete, cool the mixture to room temperature and dilute with an organic solvent.

Filter the mixture through a pad of Celite to remove the catalyst residues and salts.[5]

Wash the organic phase with aqueous ammonium chloride (NH₄Cl) and brine.[5]

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.[5]

Purification: Purify the crude product by flash column chromatography.[5]

Heck Cross-Coupling Reactions
The Mizoroki-Heck reaction is a powerful method for C-C bond formation between an

unsaturated halide and an alkene, catalyzed by a palladium complex.[9][10] It is a key

transformation for the synthesis of substituted alkenes.[9] 2-Iodo-1,3-dimethoxybenzene is an

excellent substrate due to the high reactivity of aryl iodides in the initial oxidative addition step.

[11]

Reaction Principle
The catalytic cycle begins with the oxidative addition of the aryl iodide into a Pd(0) complex to

form a Pd(II) species. This is followed by the coordination and subsequent insertion of the

alkene into the palladium-aryl bond. The final steps involve a β-hydride elimination to form the

alkene product and reductive elimination of HX with a base to regenerate the Pd(0) catalyst.

[11]

Data Presentation: Typical Heck Reaction Conditions
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The following table provides a summary of typical conditions for Heck reactions involving aryl

iodides.

Parameter Condition Notes Reference

Aryl Halide

2-Iodo-1,3-

dimethoxybenzene

(1.0 equiv.)

--- N/A

Alkene
Styrene, Acrylate, etc.

(1.2-1.5 equiv.)

Electron-poor alkenes

often react more

efficiently.

[11]

Catalyst Pd(OAc)₂ (2-5 mol%)

Often used with a

phosphine ligand like

PPh₃.

[10][11]

Ligand
PPh₃, P(o-tol)₃ (if

needed)

Ligands can stabilize

the catalyst and

improve yields.

[11]

Base
Triethylamine (TEA),

K₂CO₃, Na₂CO₃

An organic or

inorganic base is

required.

[10][11]

Solvent
Anhydrous DMF,

Acetonitrile

Polar aprotic solvents

are common.
[10][11]

Temperature 80-140 °C
Higher temperatures

are often necessary.
[11][12]

Reaction Time 4-24 hours
Monitor by TLC or

GC-MS.
[10][11]

Experimental Protocol: Heck Coupling with an Acrylate
This protocol is adapted from general procedures for the Heck coupling of aryl iodides.[10][11]

Preparation: In a dry Schlenk flask under an inert atmosphere, add 2-iodo-1,3-
dimethoxybenzene (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine
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ligand if required (e.g., PPh₃, 4 mol%).

Reagent Addition: Add the anhydrous solvent (e.g., DMF) and stir for 10 minutes to allow for

the in-situ formation of the active Pd(0) catalyst.[11]

Alkene and Base Addition: Add the alkene (e.g., n-butyl acrylate, 1.2 equiv.) and the base

(e.g., triethylamine, 1.5 equiv.) to the reaction mixture.[11]

Reaction: Heat the mixture to 100 °C and maintain this temperature with vigorous stirring for

12-24 hours.[11]

Monitoring: Monitor the reaction's progress by TLC.

Workup:

After the reaction is complete, cool the mixture to room temperature.[11]

Add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[11]

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[11]

Purification: Filter the solution, remove the solvent under reduced pressure, and purify the

residue by column chromatography to obtain the pure product.[11]

Synthesis of Dibenzofurans
2-Iodo-1,3-dimethoxybenzene can serve as a precursor for the synthesis of substituted

dibenzofurans. The general strategy involves the formation of an o-iododiaryl ether, followed by

an intramolecular C-H activation/cyclization to form the furan ring.[13] Palladium catalysts are

highly effective for this transformation.[14]

Reaction Principle
The synthesis begins with the O-arylation of a phenol with an aryl iodide (or vice-versa) to form

an o-iododiaryl ether. This intermediate then undergoes an intramolecular palladium-catalyzed

C-H activation and C-C bond formation to yield the dibenzofuran core.[13][14]
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Experimental Protocol: Synthesis of Dibenzofuran via C-
H activation
This protocol is based on a ligand-free, reusable Pd/C catalyzed method.[13][14]

Synthesis of o-Iododiaryl Ether:

In a reaction vessel, combine the chosen phenol (1.0 equiv.), 2-iodo-1,3-
dimethoxybenzene (1.1 equiv.), a copper or palladium catalyst, and a base (e.g.,

Cs₂CO₃, 2.0 equiv.) in a suitable solvent like DMF.

Heat the reaction mixture (e.g., 100-120 °C) until the starting materials are consumed

(monitor by TLC).

Perform a standard aqueous workup and purify the intermediate o-iododiaryl ether by

column chromatography.

Intramolecular Cyclization:

To a solution of the purified o-iododiaryl ether (1.0 equiv.) in a solvent such as DMF, add a

base (e.g., K₂CO₃, 2.0 equiv.) and the palladium on carbon (Pd/C, 5 mol%) catalyst.[14]

Heat the reaction mixture (e.g., 120-140 °C) for several hours until the cyclization is

complete (monitor by TLC).[14]

Cool the reaction, dilute with an organic solvent, and filter off the Pd/C catalyst.

Wash the filtrate with water and brine, dry the organic layer, and concentrate under

reduced pressure.

Purify the final dibenzofuran product by column chromatography or recrystallization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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